Piperidolate

Description

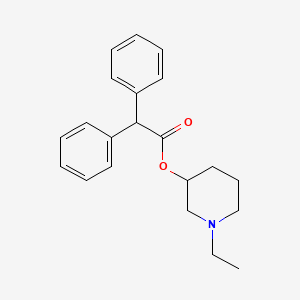

Structure

3D Structure

Properties

IUPAC Name |

(1-ethylpiperidin-3-yl) 2,2-diphenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO2/c1-2-22-15-9-14-19(16-22)24-21(23)20(17-10-5-3-6-11-17)18-12-7-4-8-13-18/h3-8,10-13,19-20H,2,9,14-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHVBAZBLKXIHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC(C1)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

129-77-1 (hydrochloride) | |

| Record name | Piperidolate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7048164 | |

| Record name | Piperidolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82-98-4 | |

| Record name | Piperidolate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidolate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidolate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13351 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Piperidolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperidolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.318 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPERIDOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJO31255V9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Piperidolate mechanism of action on smooth muscle

An in-depth technical guide to the core mechanism of action of Piperidolate on smooth muscle for researchers, scientists, and drug development professionals.

Executive Summary

This compound is a synthetic anticholinergic agent recognized for its spasmolytic properties, particularly within the gastrointestinal tract.[1] Its primary mechanism of action is the competitive antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs) on smooth muscle cells.[2][3] By blocking the binding of acetylcholine, this compound inhibits the downstream signaling cascades that lead to smooth muscle contraction, resulting in muscle relaxation and the alleviation of spasms.[1][4] While the clinical efficacy of this compound as a spasmolytic is established, a detailed quantitative characterization of its binding profile across all five muscarinic receptor subtypes is not extensively documented in publicly available scientific literature.[5][6] This guide elucidates the core mechanism of action of this compound, details the experimental protocols for characterizing its anticholinergic activity, and presents the relevant signaling pathways.

Core Mechanism of Action: Muscarinic Receptor Antagonism

The pharmacological effects of this compound are primarily attributable to its activity as a competitive antagonist at muscarinic acetylcholine receptors.[1] Acetylcholine, the endogenous ligand for these receptors, is a key neurotransmitter in the parasympathetic nervous system, which regulates involuntary functions, including smooth muscle contraction.[4] There are five subtypes of muscarinic receptors (M1, M2, M3, M4, and M5), which are G-protein coupled receptors (GPCRs) that mediate the diverse effects of acetylcholine.[1] this compound binds to these receptors without activating them, thereby preventing acetylcholine from initiating the intracellular signaling that leads to muscle contraction.[1]

Smooth muscle contraction is predominantly mediated by M2 and M3 receptor subtypes.[5]

-

M3 Receptor Pathway: M3 receptors are coupled to Gq/11 proteins. Upon activation by acetylcholine, Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling and smooth muscle contraction.[1]

-

M2 Receptor Pathway: M2 receptors are coupled to Gi/o proteins. Activation of M2 receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). Lower cAMP levels reduce the activity of protein kinase A (PKA), which normally contributes to muscle relaxation. Therefore, M2 receptor activation indirectly promotes contraction by inhibiting relaxation pathways.[5]

This compound, by acting as a general muscarinic antagonist, blocks both the direct contractile signals from M3 receptors and the relaxation-inhibiting signals from M2 receptors, resulting in smooth muscle relaxation.[5][6]

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound.

Caption: Antagonism of the Gq/11 signaling pathway by this compound.

Caption: Antagonism of the Gi/o signaling pathway by this compound.

Quantitative Analysis of Anticholinergic Activity

Data Presentation

To provide a framework for comparison, the following table summarizes the binding affinities (Ki, in nM) for well-characterized non-selective and selective muscarinic antagonists.

| Antagonist | M1 Receptor Ki (nM) | M2 Receptor Ki (nM) | M3 Receptor Ki (nM) | M4 Receptor Ki (nM) | M5 Receptor Ki (nM) |

| This compound Hydrochloride | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Atropine (Non-selective) | ~1-2 | ~1-2 | ~1-2 | ~1-2 | ~1-2 |

| Pirenzepine (M1-selective) | ~15-25 | ~300-800 | ~100-400 | ~20-90 | ~60-130 |

Note: The Ki values for Atropine and Pirenzepine are approximate ranges compiled from various sources and can vary based on experimental conditions.[6]

Experimental Protocols

The following protocols describe standard methods used to determine the binding affinity and functional antagonism of compounds like this compound at muscarinic receptors.

Radioligand Binding Assays

These assays measure the direct binding of a compound to a receptor.

-

Objective: To determine the binding affinity (Ki) of this compound for each muscarinic receptor subtype (M1-M5).

-

Methodology:

-

Receptor Preparation: Membranes are prepared from cells or tissues recombinantly expressing a single human muscarinic receptor subtype.

-

Assay Components: The assay mixture includes the prepared membranes, a radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine, [3H]NMS), and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

-

Caption: Experimental workflow for a radioligand binding assay.

Functional Assays (Isolated Tissue)

These assays measure the physiological response of a tissue to a drug.

-

Objective: To determine the functional antagonism (pA2 value) of this compound on smooth muscle contraction.

-

Methodology (Isolated Rat Ileum):

-

Animal Preparation: Male Wistar rats (200-250g) are fasted for 24 hours with free access to water.[2]

-

Tissue Isolation: A segment of the ileum (2-3 cm) is isolated and cleaned of mesenteric tissue.[2]

-

Organ Bath Setup: The ileum segment is mounted in an organ bath containing Tyrode's solution, maintained at 37°C, and aerated with carbogen (B8564812) (95% O₂, 5% CO₂).[2]

-

Equilibration: The tissue equilibrates for 30-60 minutes under a resting tension of 1g.[2]

-

Cumulative Concentration-Response Curve: A cumulative concentration-response curve to a muscarinic agonist (e.g., acetylcholine) is generated to establish a baseline contractile response.

-

Drug Incubation: The tissue is washed and allowed to recover. It is then incubated with a fixed concentration of this compound for a specific period.

-

Schild Analysis: The cumulative concentration-response curve to the agonist is repeated in the presence of this compound. This process is repeated with several different concentrations of this compound.

-

Data Analysis: The dose ratios (ratio of the agonist EC50 in the presence and absence of the antagonist) are calculated. A Schild plot (log(dose ratio - 1) vs. log(antagonist concentration)) is constructed. For a competitive antagonist, the slope should be close to 1.0, and the x-intercept provides the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.

-

Conclusion

This compound hydrochloride functions as an effective antispasmodic agent through its core mechanism as a muscarinic receptor antagonist.[2][3] By competitively blocking the action of acetylcholine on smooth muscle cells, particularly at M2 and M3 receptors, it inhibits the intracellular signaling pathways that lead to contraction.[1][5] While its clinical utility is recognized, a comprehensive, publicly available quantitative analysis of its binding selectivity across the five muscarinic receptor subtypes is currently lacking.[6] The experimental protocols detailed in this guide provide a robust framework for researchers to undertake such a quantitative analysis, which would further refine our understanding of its pharmacological profile and aid in the development of future smooth muscle relaxants.

References

An In-Depth Technical Guide to the Anticholinergic Properties of Piperidolate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mechanism of Action: Muscarinic Receptor Antagonism

Piperidolate hydrochloride exerts its pharmacological effects by acting as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] Acetylcholine (ACh), a primary neurotransmitter of the parasympathetic nervous system, plays a crucial role in regulating a wide array of involuntary bodily functions, including smooth muscle contraction, glandular secretion, and heart rate.[1][2]

There are five genetically distinct subtypes of muscarinic receptors (M1, M2, M3, M4, and M5), which are G-protein coupled receptors (GPCRs) that mediate the various effects of acetylcholine throughout the body. This compound hydrochloride, by binding to these receptors without activating them, prevents acetylcholine from binding and initiating downstream signaling cascades.[2] This blockade of parasympathetic stimulation leads to a reduction in smooth muscle tone and secretions, which is the basis for its therapeutic use in conditions characterized by gastrointestinal hypermotility and spasms.[1][2]

Muscarinic Receptor Subtype Signaling Pathways

Muscarinic receptors mediate their diverse physiological effects by coupling to different G-proteins, which in turn activate distinct intracellular signaling cascades.

-

M1, M3, and M5 Receptors: These subtypes primarily couple to G-proteins of the Gq/11 family. Activation of this pathway stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentration ([Ca2+]i) and activation of Protein Kinase C (PKC).

-

M2 and M4 Receptors: These subtypes predominantly couple to G-proteins of the Gi/o family. Activation of this pathway inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (camp) levels.[3] The βγ subunits of the Gi/o protein can also directly modulate ion channels.

This compound hydrochloride, as a muscarinic antagonist, inhibits these signaling pathways upon binding to the respective receptor subtypes.

Quantitative Data on Muscarinic Receptor Affinity

A thorough understanding of the anticholinergic profile of a compound like this compound hydrochloride requires quantitative data on its binding affinity (K_i_) and functional antagonism (pA₂) at each muscarinic receptor subtype.[2] As of this writing, a detailed characterization of this compound hydrochloride's binding profile across all five muscarinic receptor subtypes is not available in the public scientific literature.[2]

To provide a framework for such a comparative analysis, the following table includes data for Atropine (a non-selective antagonist) and Pirenzepine (B46924) (an M₁-selective antagonist) to serve as a reference. The K_i_ value is the inhibition constant, representing the concentration of a ligand that will occupy 50% of the receptors in the absence of the native ligand; a lower K_i_ value indicates a higher binding affinity.

Table 1: Comparative Binding Affinities (K_i_ in nM) of Reference Muscarinic Receptor Antagonists

| Antagonist | M₁ Receptor K_i_ (nM) | M₂ Receptor K_i_ (nM) | M₃ Receptor K_i_ (nM) | M₄ Receptor K_i_ (nM) | M₅ Receptor K_i_ (nM) |

| This compound HCl | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Atropine | ~1-2[4][5][6] | ~2-4[4][7] | ~2-4[4] | ~1-2[4] | ~3[4] |

| Pirenzepine | ~15-25[5][8] | ~300-800[8] | ~100-400 | ~20-90 | ~60-130 |

Note: The K_i_ values for Atropine and Pirenzepine are approximate ranges compiled from various sources and can vary based on the specific experimental conditions.

Experimental Protocols

To determine the muscarinic receptor subtype selectivity of this compound Hydrochloride, standardized in vitro pharmacological assays are required. The two primary methods are radioligand binding assays and functional assays.[9]

Radioligand Competition Binding Assay

This in vitro technique directly measures the affinity of a compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand known to bind to the target.[9]

Objective: To determine the inhibition constant (K_i_) of this compound hydrochloride at each of the five human muscarinic receptor subtypes (M₁-M₅).

Methodology:

-

Membrane Preparation:

-

Utilize membranes from cell lines (e.g., CHO-K1 or HEK293) stably expressing a single human muscarinic receptor subtype (M₁, M₂, M₃, M₄, or M₅).

-

Homogenize cells in a cold lysis buffer and pellet the membranes via centrifugation.[10] Resuspend and store the membrane aliquots at -80°C.[10] Determine protein concentration using a standard method (e.g., BCA assay).[10]

-

-

Assay Setup:

-

In a 96-well plate, set up reactions in triplicate for each condition:

-

Total Binding (TB): Cell membranes + radioligand + assay buffer.

-

Non-specific Binding (NSB): Cell membranes + radioligand + a high concentration (e.g., 1-10 µM) of a non-labeled antagonist like atropine.[11]

-

Competition: Cell membranes + radioligand + varying concentrations of this compound hydrochloride (typically a 10-point concentration curve, e.g., 10⁻¹⁰ M to 10⁻³ M).[12]

-

-

The radioligand is typically a high-affinity muscarinic antagonist such as [³H]-N-methylscopolamine ([³H]-NMS), used at a concentration near its dissociation constant (K_d_).[11]

-

-

Incubation: Incubate the plate for 60-90 minutes at a controlled temperature (e.g., 30°C) with gentle agitation to allow the binding to reach equilibrium.[10][12]

-

Filtration and Washing:

-

Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C) using a cell harvester.[10][12] This separates the receptor-bound radioligand from the unbound.

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[12]

-

-

Quantification:

-

Dry the filter mats and place them in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[12]

-

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of this compound hydrochloride to generate a competition curve.

-

Use non-linear regression analysis to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding).

-

Calculate the K_i_ value from the IC₅₀ using the Cheng-Prusoff equation : Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[11]

-

Functional Assays

Functional assays measure the ability of an antagonist to inhibit the cellular response mediated by the activation of a specific muscarinic receptor subtype. The choice of assay depends on the G-protein coupling of the receptor.

4.2.1. Calcium Flux Assay (for M₁, M₃, M₅ Receptors)

Objective: To determine the potency (IC₅₀ or pA₂) of this compound hydrochloride in inhibiting agonist-induced calcium mobilization in cells expressing Gq/11-coupled receptors.[13]

Methodology:

-

Cell Culture: Plate cells stably expressing M₁, M₃, or M₅ receptors in a 96-well or 384-well plate and culture overnight.[14]

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's protocol.[15] These dyes exhibit increased fluorescence intensity upon binding to free intracellular calcium.

-

Compound Addition:

-

Add varying concentrations of this compound hydrochloride (the antagonist) to the wells and pre-incubate for a defined period.

-

Add a fixed concentration of a known muscarinic agonist (e.g., carbachol, acetylcholine) to stimulate the receptors.

-

-

Signal Detection: Measure the fluorescence intensity over time using a plate reader equipped for fluorescence detection (e.g., a FLIPR system). The agonist addition will trigger a rapid increase in fluorescence in control wells, which will be attenuated in wells pre-treated with this compound.

-

Data Analysis:

-

Generate concentration-response curves for the antagonist's inhibition of the agonist response.

-

Calculate the IC₅₀ value.

-

Alternatively, perform a Schild analysis .[16] This involves generating full agonist concentration-response curves in the presence of several fixed concentrations of this compound. The rightward shift of the agonist curve is used to calculate the pA₂ value, which represents the negative logarithm of the molar concentration of an antagonist that requires a two-fold increase in agonist concentration to produce the original response.[11][17] A higher pA₂ value indicates a more potent antagonist.[16]

-

4.2.2. cAMP Assay (for M₂, M₄ Receptors)

Objective: To determine the potency (IC₅₀ or pA₂) of this compound hydrochloride in blocking the agonist-induced inhibition of cAMP production in cells expressing Gi/o-coupled receptors.[13]

Methodology:

-

Cell Culture: Plate cells stably expressing M₂ or M₄ receptors.

-

Assay Setup:

-

Pre-treat cells with a direct adenylyl cyclase activator, such as forskolin, to stimulate and elevate basal cAMP levels.[15]

-

Add varying concentrations of this compound hydrochloride (antagonist) followed by a fixed concentration of a muscarinic agonist. The agonist will normally inhibit forskolin-stimulated cAMP production.

-

-

Incubation: Incubate the cells to allow for modulation of cAMP levels.

-

cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, typically based on competitive immunoassay formats like HTRF, FRET, or ELISA.[15]

-

Data Analysis:

-

Quantify the ability of this compound hydrochloride to reverse the agonist-induced decrease in cAMP levels.

-

Generate concentration-response curves and calculate the IC₅₀ or pA₂ value as described for the calcium flux assay.

-

Conclusion

This compound hydrochloride is an effective anticholinergic agent that functions as a muscarinic receptor antagonist.[2] Its clinical efficacy as a spasmolytic is well-established, but a detailed characterization of its binding profile and selectivity across the five muscarinic receptor subtypes is not currently available in the public scientific literature.[2] The experimental protocols detailed in this guide provide a robust and standardized framework for researchers and drug development professionals to undertake such a quantitative analysis, enabling a more complete understanding of its pharmacological profile.

References

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. derangedphysiology.com [derangedphysiology.com]

- 4. apexbt.com [apexbt.com]

- 5. Affinities of pirenzepine for muscarinic cholinergic receptors in membranes isolated from bovine tracheal mucosa and smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inverse agonist activity of pirenzepine at M2 muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pirenzepine distinguishes between muscarinic receptor-mediated phosphoinositide breakdown and inhibition of adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. benchchem.com [benchchem.com]

- 16. Schild's equation and the best estimate of pA2 value and dissociation constant of an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pa2 determination | PPTX [slideshare.net]

Navigating the Preclinical Pharmacokinetics of Piperidolate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperidolate, an antimuscarinic agent with antispasmodic properties, holds therapeutic potential. However, a comprehensive understanding of its pharmacokinetic profile in preclinical models is crucial for its translation into clinical applications. This technical guide addresses the current landscape of this compound pharmacokinetic research, acknowledging the limited publicly available data. It aims to equip researchers with a foundational framework for designing and executing robust preclinical pharmacokinetic studies. This document outlines key experimental protocols, data presentation strategies, and visual workflows to guide the empirical determination of this compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Introduction

Proposed Framework for Preclinical Pharmacokinetic Data Generation

Given the data gap, researchers are encouraged to conduct preliminary dose-finding and toxicity studies to establish safe and effective dosage ranges for their specific experimental models.[1] The following tables provide a structured format for summarizing empirically determined pharmacokinetic parameters.

Data Presentation: Summarized Pharmacokinetic Parameters

Table 1: Single-Dose Intravenous (IV) Pharmacokinetic Parameters of this compound in Preclinical Models

| Parameter | Rat | Mouse | Rabbit | Dog |

| Dose (mg/kg) | * empirically determined | empirically determined | empirically determined | empirically determined * |

| C₀ (ng/mL) | ||||

| AUC₀-t (ng·h/mL) | ||||

| AUC₀-inf (ng·h/mL) | ||||

| t₁/₂ (h) | ||||

| CL (L/h/kg) | ||||

| Vd (L/kg) |

Caption: This table should be populated with mean ± SD values for key pharmacokinetic parameters following a single intravenous bolus administration of this compound. C₀: Initial plasma concentration; AUC₀-t: Area under the concentration-time curve from time zero to the last measurable concentration; AUC₀-inf: Area under the concentration-time curve from time zero to infinity; t₁/₂: Elimination half-life; CL: Total body clearance; Vd: Volume of distribution.

Table 2: Single-Dose Oral (PO) Pharmacokinetic Parameters of this compound in Preclinical Models

| Parameter | Rat | Mouse | Rabbit | Dog |

| Dose (mg/kg) | * empirically determined | empirically determined | empirically determined | empirically determined * |

| Cmax (ng/mL) | ||||

| Tmax (h) | ||||

| AUC₀-t (ng·h/mL) | ||||

| AUC₀-inf (ng·h/mL) | ||||

| t₁/₂ (h) | ||||

| F (%) |

Caption: This table should be populated with mean ± SD values for key pharmacokinetic parameters following a single oral administration of this compound. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; F: Bioavailability.

Detailed Experimental Protocols

The following protocols are based on established methodologies and can be adapted for this compound pharmacokinetic studies.

Animal Models and Husbandry

Studies can be conducted in various preclinical species, including Wistar or Sprague-Dawley rats (200-250 g), mice, and rabbits.[2] Animals should be housed in controlled conditions with a 12-hour light/dark cycle and have access to standard chow and water ad libitum, unless fasting is required for the experiment.[2]

Dosing Solution Preparation

For compounds with low aqueous solubility, a co-solvent vehicle may be necessary. A common vehicle consists of 5% DMSO, 30% PEG300, and 5% Tween 80 in saline.[2]

Protocol:

-

Calculate the required concentration of this compound based on the desired dose (mg/kg) and dosing volume (e.g., 5-10 mL/kg for oral administration in rodents).[1]

-

Prepare a master solution of this compound in DMSO.

-

Add the calculated volume of PEG300 and vortex until clear.

-

Add the calculated volume of Tween 80 and vortex until clear.

-

Slowly add sterile saline or PBS to the final volume and vortex thoroughly to ensure a clear solution.[1]

Drug Administration

Oral Gavage (Rat/Mouse): This method ensures accurate oral dosing.[1]

-

Materials: Appropriately sized gavage needle (e.g., 20-22 gauge for mice, 16-18 gauge for rats).[1]

-

Procedure:

-

Weigh the animal to calculate the precise dosing volume.

-

Measure the gavage needle from the animal's nose to the last rib to determine the correct insertion depth.

-

Gently restrain the animal and pass the gavage needle into the esophagus.

-

If no resistance is met, slowly administer the dose.

-

Withdraw the needle and monitor the animal for any signs of distress.[1]

-

Intravenous Injection (IV): IV administration ensures 100% bioavailability.[2]

-

Procedure: Administration is typically via a cannulated vein, such as the jugular vein in rats.

Intraperitoneal Injection (IP): A common route for systemic administration in rodents.[2]

-

Procedure:

-

Restrain the animal on its back.

-

Locate the lower right abdominal quadrant to avoid the cecum and urinary bladder.

-

Insert the needle at a 15-20 degree angle and inject the solution.[1]

-

Blood Sample Collection

Serial blood samples are collected at predetermined time points post-dosing. The sampling schedule should be designed to adequately capture the absorption, distribution, and elimination phases.

Plasma Sample Preparation and Analysis

Plasma Preparation:

-

Collect blood in tubes containing an anticoagulant (e.g., EDTA).

-

Centrifuge the blood to separate the plasma.

-

Store plasma samples at -20°C or lower until analysis.

Analytical Method: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the quantification of this compound in plasma samples due to its sensitivity and selectivity.[3][4]

-

Sample Preparation: Protein precipitation is a common method for extracting drugs from plasma.[3]

-

Chromatography: A C18 column can be used for separation with a suitable mobile phase.[3]

-

Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification.[3]

The method should be validated for linearity, accuracy, precision, and recovery.[3][5]

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key experimental and logical workflows in preclinical pharmacokinetic studies of this compound.

Caption: A typical experimental workflow for a preclinical pharmacokinetic study.

Caption: Key validation parameters for the analytical method.

Conclusion

While specific pharmacokinetic data for this compound in preclinical models remains limited in the public domain, this guide provides a comprehensive framework for researchers to systematically generate this crucial information. By following the outlined protocols for drug administration, sample analysis, and data organization, the scientific community can build a robust understanding of this compound's ADME profile. This will be instrumental in advancing its development and ultimately realizing its therapeutic potential. Researchers are strongly encouraged to publish their findings to fill the existing knowledge gap.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Determination of Drugs in Plasma Samples by High-Performance Liquid Chromatography-Tandem Mass Spectrometry for Therapeutic Drug Monitoring of Schizophrenic Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. researchgate.net [researchgate.net]

In Vivo Effects of Piperidolate on Gastrointestinal Motility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo effects of Piperidolate on gastrointestinal (GI) motility. This compound is an anticholinergic agent, specifically a muscarinic receptor antagonist, utilized for its antispasmodic properties in the management of GI hypermotility disorders, such as irritable bowel syndrome (IBS).[1] This document details its mechanism of action, summarizes key in vivo experimental findings, provides detailed experimental protocols, and visualizes the associated signaling pathways and workflows.

Core Mechanism of Action: Muscarinic Receptor Antagonism

This compound exerts its primary effect by competitively blocking the action of acetylcholine (B1216132) (ACh) at muscarinic receptors on the smooth muscle cells of the gastrointestinal tract.[2] This antagonism prevents the initiation of the signaling cascade that leads to muscle contraction, resulting in a reduction in the frequency and intensity of smooth muscle contractions and alleviation of spasms.[2]

The two primary muscarinic receptor subtypes involved in GI motility that are targeted by this compound are the M2 and M3 receptors.[1]

-

M3 Receptor Pathway: The activation of M3 receptors, which are coupled to Gq proteins, stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ activates calmodulin and myosin light-chain kinase, leading to smooth muscle contraction. This compound blocks the initial binding of ACh to the M3 receptor, thereby inhibiting this entire contractile cascade.

-

M2 Receptor Pathway: M2 receptors are coupled to Gi proteins. Their activation leads to the inhibition of adenylyl cyclase, which in turn decreases the levels of cyclic AMP (cAMP). Lower cAMP levels reduce the activity of protein kinase A (PKA), an enzyme that typically promotes muscle relaxation. Therefore, the activation of M2 receptors indirectly contributes to muscle contraction by suppressing relaxation pathways. By blocking M2 receptors, this compound prevents this inhibition of relaxation.[1]

The combined antagonism of M3 and M2 receptors by this compound leads to a potent relaxation of gastrointestinal smooth muscle and a reduction in spasmodic activity.

Signaling Pathway of this compound's Action

Caption: Signaling pathway of acetylcholine-induced smooth muscle contraction and its inhibition by this compound.

Data Presentation: In Vivo Efficacy of this compound

While direct head-to-head in vivo comparative studies for this compound against other antispasmodics are not extensively available in the public domain, its efficacy can be inferred from established animal models of intestinal hypermotility.[2] The following tables summarize the expected quantitative outcomes based on typical results from such preclinical models.

Table 1: Effect of this compound on Intestinal Transit (Charcoal Meal Model)

| Treatment Group | Animal Model | Dose (mg/kg) | Intestinal Transit (%) | % Inhibition of Transit |

| Control (Vehicle) | Mouse/Rat | - | Baseline Value | - |

| This compound HCl | Mouse/Rat | Dose 1 | Significant Reduction | Calculated % |

| This compound HCl | Mouse/Rat | Dose 2 | Significant Reduction | Calculated % |

| Atropine (Standard) | Mouse/Rat | Standard Dose | Significant Reduction | Calculated % |

Note: Specific quantitative data from publicly available, peer-reviewed studies are limited. The results are presented as expected outcomes based on the known mechanism of action.

Table 2: Effect of this compound on Castor Oil-Induced Diarrhea

| Treatment Group | Animal Model | Dose (mg/kg) | Onset of Diarrhea (min) | Total Number of Wet Feces | % Inhibition of Defecation |

| Control (Vehicle) | Mouse | - | Baseline Value | Baseline Value | - |

| This compound HCl | Mouse | Dose 1 | Significant Delay | Significant Reduction | Calculated % |

| This compound HCl | Mouse | Dose 2 | Significant Delay | Significant Reduction | Calculated % |

| Loperamide (Standard) | Mouse | 2 | Significant Delay | Significant Reduction | Calculated % |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following are standard in vivo protocols used to assess the effects of this compound on gastrointestinal motility.

Charcoal Meal Transit Test in Mice/Rats

This in vivo model is used to specifically measure the effect of a substance on gastrointestinal motility.[2]

Objective: To quantify the extent of intestinal transit of a non-absorbable marker and to determine the inhibitory effect of this compound.

Materials:

-

Male Swiss albino mice (20-25g) or Wistar rats (200-250g)

-

This compound Hydrochloride

-

Vehicle (e.g., 0.9% saline or distilled water)

-

Charcoal meal (10% activated charcoal suspension in 5% gum acacia)

-

Oral gavage needles

Procedure:

-

Animal Preparation: Animals are fasted for 18-24 hours with free access to water prior to the experiment.

-

Grouping and Treatment: The animals are randomly divided into groups (n=6-8 per group):

-

Control Group: Receives the vehicle orally.

-

Test Groups: Receive different doses of this compound Hydrochloride orally.

-

Standard Group: Receives a standard antimotility agent like atropine.

-

-

Charcoal Administration: After a set period following drug administration (e.g., 30-60 minutes), each animal is given a fixed volume of the charcoal meal via oral gavage (e.g., 0.5 mL for mice).

-

Observation Period: The animals are monitored for a specific duration (e.g., 20-30 minutes).

-

Euthanasia and Dissection: Following the observation period, the animals are humanely euthanized by cervical dislocation. The abdomen is opened, and the small intestine is carefully excised from the pyloric sphincter to the ileocecal junction.

-

Measurement: The total length of the small intestine is measured, along with the distance traveled by the charcoal meal from the pylorus.

-

Data Analysis: The intestinal transit is calculated as a percentage of the total length of the small intestine:

-

Intestinal Transit (%) = (Distance traveled by charcoal / Total length of small intestine) x 100

-

The percentage inhibition of transit for the test groups is calculated relative to the control group.

-

Experimental Workflow: Charcoal Meal Transit Test

Caption: Workflow for the charcoal meal intestinal transit test.

Castor Oil-Induced Diarrhea Model in Mice

This in vivo model assesses the overall effect of a compound on both intestinal motility and secretion, which are stimulated by the active metabolite of castor oil, ricinoleic acid.[2]

Objective: To evaluate the antidiarrheal properties of this compound by measuring its effect on the onset and frequency of castor oil-induced defecation.

Materials:

-

Male Swiss albino mice (20-25g)

-

This compound Hydrochloride

-

Vehicle (e.g., 0.9% saline)

-

Castor oil

-

Standard antidiarrheal agent (e.g., Loperamide, 2 mg/kg)

-

Individual cages with absorbent paper lining

Procedure:

-

Animal Preparation: Mice are fasted for 18 hours with free access to water.

-

Grouping and Treatment: Animals are divided into groups (n=6-8 per group):

-

Control Group: Receives the vehicle orally.

-

Test Groups: Receive different doses of this compound Hydrochloride orally.

-

Standard Group: Receives Loperamide orally.

-

-

Induction of Diarrhea: One hour after the initial treatment, each mouse is administered 0.5 mL of castor oil orally.

-

Observation: The animals are placed in individual cages with pre-weighed absorbent paper and observed for a period of 4 hours.

-

Data Collection: The following parameters are recorded for each animal:

-

Time to the first diarrheal stool (onset of diarrhea).

-

Total number of diarrheal (wet) stools.

-

Total weight of the fecal output (by weighing the absorbent paper at the end of the observation period).

-

-

Data Analysis:

-

The percentage inhibition of defecation is calculated for each group compared to the control group.

-

Experimental Workflow: Castor Oil-Induced Diarrhea Model

Caption: Workflow for the castor oil-induced diarrhea model in mice.

Conclusion

This compound effectively reduces gastrointestinal motility through the antagonism of M2 and M3 muscarinic receptors, thereby inhibiting acetylcholine-induced smooth muscle contraction. In vivo models, such as the charcoal meal transit test and the castor oil-induced diarrhea model, are standard methods for evaluating its antispasmodic and antimotility effects. While publicly available, peer-reviewed quantitative data for this compound from these specific models are limited, the established protocols demonstrate its expected efficacy in significantly reducing intestinal transit and inhibiting diarrhea. This technical guide provides a foundational understanding for researchers and drug development professionals working with this compound and other antimuscarinic agents for the treatment of gastrointestinal motility disorders.

References

An In-depth Technical Guide on the Muscarinic Receptor Binding Affinity of Piperidolate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperidolate is recognized as an anticholinergic agent that exerts its effects through competitive antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] As a component of the parasympathetic nervous system, these receptors are integral to regulating a variety of involuntary physiological functions, including glandular secretion, heart rate, and smooth muscle contraction.[1] This technical guide provides a comprehensive overview of the binding characteristics of this compound to the five muscarinic receptor subtypes (M1, M3, M5 and M2, M4), its mechanism of action, and the associated signaling pathways. While specific quantitative binding affinity data for this compound across all muscarinic receptor subtypes is not extensively documented in publicly available literature, this guide outlines the established experimental protocols for determining these values, thereby serving as a foundational resource for research and drug development.[2]

Mechanism of Action: Muscarinic Receptor Antagonism

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors.[1] By binding to these receptors without initiating a cellular response, it prevents the endogenous neurotransmitter, acetylcholine (ACh), from binding and activating the receptor.[1] This blockade of parasympathetic stimulation results in a reduction of smooth muscle tone and secretions, which forms the basis of its therapeutic applications in managing conditions related to gastrointestinal hypermotility.[3]

There are five distinct subtypes of muscarinic receptors, designated M1 through M5, which are all G-protein coupled receptors (GPCRs).[1] These subtypes are differentially expressed throughout the body and couple to different G-proteins to initiate various intracellular signaling cascades.[4]

This compound Muscarinic Receptor Binding Affinity

A thorough review of the scientific literature indicates a lack of specific quantitative data for the binding affinity (Ki) or functional potency (IC50/pA2) of this compound for the individual muscarinic receptor subtypes (M1, M2, M3, M4, and M5).[2] While this compound is established as a general muscarinic antagonist, its selectivity profile across the five subtypes has not been publicly documented.[2]

To facilitate future research and provide a comparative context, the following table includes binding affinity data for well-characterized non-selective and M1-selective muscarinic antagonists, Atropine and Pirenzepine, respectively.[2]

Table 1: Comparative Binding Affinities (Ki in nM) of Muscarinic Receptor Antagonists [2]

| Antagonist | M1 Receptor Ki (nM) | M2 Receptor Ki (nM) | M3 Receptor Ki (nM) | M4 Receptor Ki (nM) | M5 Receptor Ki (nM) |

| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Atropine | ~1-2 | ~1-2 | ~1-2 | ~1-2 | ~1-2 |

| Pirenzepine | ~15-25 | ~300-800 | ~100-400 | ~20-90 | ~60-130 |

Note: The Ki values for Atropine and Pirenzepine are approximate ranges compiled from various sources and can vary based on experimental conditions.[2]

Experimental Protocols for Determining Binding Affinity

To determine the binding affinity of this compound for each muscarinic receptor subtype, standardized in vitro pharmacological assays are necessary. Radioligand binding assays are the gold standard for directly measuring the affinity of a compound for a specific receptor subtype.[2][4]

Radioligand Competition Binding Assay

This technique measures the ability of an unlabeled compound (the competitor, i.e., this compound) to displace a radiolabeled ligand known to bind with high affinity to the target muscarinic receptor.[1] The resulting data can be used to calculate the inhibitor concentration that displaces 50% of the specific binding of the radioligand (IC50), which is then used to determine the equilibrium dissociation constant (Ki).[1] A lower Ki value signifies a higher binding affinity.[1]

Materials:

-

Cell membranes expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).[2]

-

Radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine).[1]

-

This compound hydrochloride.[1]

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[1]

-

96-well microplates.[1]

-

Glass fiber filters.[1]

-

Vacuum filtration manifold.[1]

-

Scintillation counter and scintillation fluid.[1]

Procedure:

-

Membrane Preparation: Culture and harvest cells expressing the specific muscarinic receptor subtype of interest.[2]

-

Competitive Binding Assay:

-

Incubate a constant concentration of the radiolabeled muscarinic antagonist with the prepared cell membranes.[2]

-

Add increasing concentrations of unlabeled this compound to compete with the radioligand for receptor binding.[2]

-

Allow the mixture to incubate and reach equilibrium.[2]

-

Separate the bound and free radioligand via rapid filtration through glass fiber filters.[2]

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.[1]

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1][2]

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][2]

-

Caption: Workflow of a competitive radioligand binding assay.

Functional Assays

Functional assays are crucial for determining the potency of an antagonist by measuring its ability to inhibit the cellular response following receptor activation.[2] The choice of assay is dependent on the G-protein to which the muscarinic receptor subtype couples.[2]

-

M1, M3, and M5 Receptors (Gq/11 coupled): These receptors activate phospholipase C, leading to an increase in intracellular calcium.[2][4] A calcium mobilization assay can be used to quantify the ability of this compound to inhibit agonist-induced calcium mobilization.[2]

-

M2 and M4 Receptors (Gi/o coupled): These receptors inhibit adenylyl cyclase, resulting in a decrease in cyclic AMP (cAMP) levels.[2][4] A cAMP assay can be employed to measure the ability of this compound to counteract the agonist-induced decrease in cAMP.[2]

Muscarinic Receptor Signaling Pathways

The five muscarinic receptor subtypes mediate their physiological effects by coupling to different G-proteins, which in turn activate distinct intracellular signaling cascades.[1] this compound, as a muscarinic antagonist, inhibits these signaling pathways upon binding to the respective receptor subtypes.[1]

M1, M3, and M5 Receptor Signaling

The M1, M3, and M5 receptor subtypes primarily couple to G-proteins of the Gq/11 family.[1][5] Activation of the Gq/11 pathway stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][6] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[1][6] This cascade leads to cellular responses such as smooth muscle contraction and glandular secretion.[1]

Caption: Gq/11-coupled muscarinic receptor signaling pathway.

M2 and M4 Receptor Signaling

The M2 and M4 receptor subtypes predominantly couple to G-proteins of the Gi/o family.[1][5] Activation of Gi/o proteins leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[4][5] The βγ subunits of the Gi/o proteins can also directly modulate ion channels.[4]

Caption: Gi/o-coupled muscarinic receptor signaling pathway.

Conclusion

This compound is an established muscarinic receptor antagonist with clear therapeutic applications as a spasmolytic.[1] However, a detailed characterization of its binding affinity and selectivity profile across the five muscarinic receptor subtypes is not currently available in the public scientific literature.[2] The experimental protocols detailed in this guide provide a robust framework for researchers to undertake such a quantitative analysis. A comprehensive understanding of this compound's interaction with each muscarinic receptor subtype is essential for elucidating its full pharmacological profile and potentially identifying new therapeutic uses.

References

Structure-Activity Relationship of Piperidolate and Its Analogs: A Technical Guide

Introduction

Piperidolate hydrochloride is a synthetic anticholinergic agent known for its spasmolytic properties, particularly within the gastrointestinal tract.[1] As a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), it plays a crucial role in managing conditions characterized by hypermotility and smooth muscle spasms.[2][3] Understanding the structure-activity relationship (SAR) of this compound and its analogs is fundamental for the design of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth overview of this compound's mechanism of action, the signaling pathways it modulates, and the structural requirements for its pharmacological activity. It also details key experimental protocols for its evaluation, aimed at researchers, scientists, and drug development professionals.

Mechanism of Action: Muscarinic Receptor Antagonism

The primary mechanism of action for this compound hydrochloride is the competitive blockade of muscarinic acetylcholine receptors.[3] These G-protein coupled receptors (GPCRs), with five distinct subtypes (M1-M5), are central to the parasympathetic nervous system, regulating functions like smooth muscle contraction and glandular secretion.[1] By binding to these receptors without activating them, this compound prevents the endogenous neurotransmitter, acetylcholine (ACh), from initiating its downstream signaling cascades.[1] This inhibition of parasympathetic stimulation results in the relaxation of smooth muscle, which is the basis for its therapeutic effect.[1][3]

Core Signaling Pathways

This compound's antagonism affects distinct intracellular signaling pathways depending on the muscarinic receptor subtype. M1, M3, and M5 receptors couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins.[1]

-

Gq/11 Signaling Pathway (M1, M3, M5 Receptors): Activation of this pathway stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 mediates the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC), leading to cellular responses like smooth muscle contraction.[1] this compound inhibits these effects.[1]

-

Gi/o Signaling Pathway (M2, M4 Receptors): This pathway, upon activation by ACh, inhibits the enzyme adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels and subsequently reduces the activity of protein kinase A (PKA).[1] The βγ-subunits of the Gi/o protein can also activate G-protein-gated inwardly rectifying potassium (GIRK) channels, causing hyperpolarization.[1] this compound blocks these inhibitory effects.[1]

Structure-Activity Relationship Data

Table 1: Comparative Binding Affinities of Reference Muscarinic Antagonists

| Compound | Receptor Subtype | Binding Affinity (Ki) in nM (approx.) | Selectivity Profile |

|---|---|---|---|

| Atropine | M1 | ~1-2 | Non-selective |

| M2 | ~2-4 | ||

| M3 | ~1-3 | ||

| Pirenzepine | M1 | ~15-25 | M1-selective |

| M2 | ~300-800 | ||

| M3 | ~200-500 |

Note: Ki values are approximate ranges compiled from various sources and can vary based on experimental conditions.[4] Data for this compound Hydrochloride is not publicly documented in the reviewed resources.[4]

Limited quantitative data is available for this compound's direct effect on smooth muscle tissue.

Table 2: In Vitro Inhibitory Effect of this compound Hydrochloride

| Species | Tissue | Agonist | This compound Conc. (final) | Observed Effect | Reference |

|---|---|---|---|---|---|

| Rabbit | Ileum | Acetylcholine | 2.5 x 10⁻⁶ | Depression in tension and motor activity | [5] |

Note: This data is based on a product information sheet and may lack the statistical depth of a peer-reviewed study.[5]

SAR studies on related piperidine (B6355638) analogs reveal key structural insights. For instance, studies on piperidinol analogs with anti-tuberculosis activity showed that stereochemistry and substitutions on appended aryl rings significantly impact biological activity.

Table 3: Example SAR Data for Piperidinol Analogs with Anti-tuberculosis Activity

| Compound | Stereochemistry (at secondary hydroxyl) | Aryl C-ring Substitution | MIC (μg/mL) |

|---|---|---|---|

| 4b | R | p-Chloro | 1.4 |

| 4m | S | p-Trifluoromethyl | 1.7 |

Source: Adapted from discovery and evaluation studies of piperidinol analogs.[6] This table is included to illustrate SAR principles within the broader piperidine class.

General SAR principles for piperidine-based muscarinic antagonists suggest that the basic nitrogen is crucial for binding to an aspartate residue in the receptor binding pocket. The ester group and the bulky diphenylacetate moiety contribute to receptor affinity and antagonistic properties through hydrophobic and van der Waals interactions. Modifications to the N-alkyl substituent (N-ethyl in this compound) can influence potency and selectivity.

Experimental Protocols

Reproducible and validated experimental protocols are essential for evaluating the SAR of this compound analogs.

1. In Vitro Assay: Acetylcholine-Induced Spasm in Isolated Rat Ileum

This ex vivo model is fundamental for assessing the direct antispasmodic effects of compounds on intestinal smooth muscle.[2]

-

Methodology:

-

Tissue Isolation: Humanely euthanize a rat according to approved protocols and isolate a segment of the terminal ileum. Place the tissue in a physiological salt solution (e.g., Krebs-Henseleit buffer) bubbled with carbogen (B8564812) (95% O₂ / 5% CO₂).[7]

-

Organ Bath Setup: Mount a 2-3 cm tissue segment in an organ bath chamber containing Krebs buffer at 37°C. Attach one end to a fixed hook and the other to an isometric force transducer.[5][7]

-

Equilibration: Apply a resting tension of approximately 1 gram and allow the tissue to equilibrate for 60 minutes, washing with fresh buffer every 15 minutes.[5]

-

Induction of Contraction: Add a standard concentration of acetylcholine (e.g., 1 µM) to induce a stable, submaximal contraction. Record the amplitude of the contraction.[2][5]

-

Drug Administration: Wash the tissue to allow recovery. Pre-incubate the tissue with varying concentrations of this compound or an analog for a set period (e.g., 15-20 minutes) before re-introducing acetylcholine.[2][5]

-

Data Analysis: Measure the contraction amplitude in the presence of the test compound. Express the response as a percentage of the control contraction and plot a dose-response curve to calculate the IC₅₀ value (the concentration causing 50% inhibition).[5]

-

2. Radioligand Binding Assay for Receptor Subtype Selectivity

This method directly measures the affinity of a compound for a specific receptor subtype, which is crucial for determining selectivity.[4]

-

Methodology:

-

Membrane Preparation: Harvest cell cultures (e.g., CHO-K1 or HEK293) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5). Lyse the cells and isolate the cell membranes containing the receptors via centrifugation.[4]

-

Binding Reaction: Incubate the prepared membranes with a specific radioligand (e.g., [³H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound (e.g., this compound analog).

-

Separation: After reaching equilibrium, separate the bound from unbound radioligand using rapid vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

-

Data Analysis: Plot the displacement of the radioligand by the test compound to determine the IC₅₀ value. Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation. Repeat the assay for each muscarinic receptor subtype to establish a selectivity profile.[4]

-

This compound exerts its therapeutic effects through the competitive antagonism of muscarinic acetylcholine receptors, thereby inhibiting Gq/11 and Gi/o-mediated signaling pathways. The SAR of piperidine-based anticholinergics is dictated by the interplay of the basic nitrogen center, the ester linkage, and the size and nature of the N-alkyl and ester substituents. While comprehensive quantitative SAR data for a wide range of this compound analogs is not extensively published, the established experimental protocols for functional and binding assays provide a clear framework for future investigation. A systematic exploration of substitutions on the piperidine ring, the acyl unit, and the N-alkyl group, guided by the methodologies outlined in this guide, will be instrumental in the development of next-generation antispasmodic agents with enhanced potency and receptor subtype selectivity.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Piperidolate for inhibiting acetylcholine-induced contractions

An In-Depth Technical Guide on Piperidolate for Inhibiting Acetylcholine-Induced Contractions

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is an anticholinergic agent that functions as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] Its primary therapeutic application is as an antispasmodic, particularly for relieving cramps in the gastrointestinal tract and bladder.[3] This is achieved by inhibiting the contractile effects of acetylcholine (ACh) on smooth muscle.[2][4] This technical guide provides a detailed overview of the mechanism of action, quantitative efficacy, and standard experimental protocols used to characterize this compound's inhibitory effects on acetylcholine-induced contractions.

Core Mechanism of Action: Muscarinic Receptor Antagonism

Acetylcholine-induced smooth muscle contraction is primarily mediated by the activation of M3 muscarinic receptors, which are G-protein coupled receptors (GPCRs) of the Gq/11 family.[1][5][6] Upon ACh binding, the Gq/11 protein activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][7]

IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[1] The resulting increase in cytosolic Ca²⁺ concentration leads to the activation of myosin light chain kinase, phosphorylation of myosin, and ultimately, smooth muscle contraction.[7]

This compound functions by competitively binding to these muscarinic receptors without activating them.[1][4] This blockade prevents acetylcholine from binding and initiating the downstream signaling cascade, thereby inhibiting smooth muscle contraction and reducing spasms.[1][2]

Caption: Acetylcholine signaling pathway and the inhibitory action of this compound.

Quantitative Data Presentation

The potency of a competitive antagonist like this compound is often expressed by its pA2 value, which is the negative logarithm of the molar concentration of the antagonist required to produce a two-fold shift in the agonist's dose-response curve.[1] While specific quantitative binding affinities (Ki) and functional potencies (pA2) for this compound across all muscarinic receptor subtypes are not widely available in public literature, the following tables provide comparative data for other well-characterized muscarinic antagonists to serve as a reference.[1][8]

Table 1: Comparative pA2 Values of Muscarinic Antagonists against Acetylcholine/Carbachol

| Antagonist | Tissue Preparation | pA2 Value | Reference |

| Atropine | Rat Lungs | 9.01 | [9] |

| Atropine | Human Colon (Circular) | 8.72 | [10] |

| 4-DAMP (M3-selective) | Rat Pancreatic Acini | 8.79 | [11] |

| 4-DAMP (M3-selective) | Human Colon (Circular) | 9.41 | [10] |

| Pirenzepine (M1-selective) | Rat Lungs | 7.39 | [9] |

| Pirenzepine (M1-selective) | Human Colon (Circular) | 7.23 | [10] |

Table 2: Comparative Binding Affinities (Ki in nM) of Muscarinic Antagonists

| Antagonist | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor | Reference |

| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | [8] |

| Atropine | ~1-2 | ~1-2 | ~1-2 | ~1-2 | ~1-2 | [8] |

| Pirenzepine | ~15-25 | ~300-800 | ~100-400 | ~20-90 | ~60-130 | [8] |

Note: Ki values are approximate ranges compiled from various sources and can vary based on experimental conditions.[8]

Experimental Protocols

To determine the quantitative parameters of this compound's inhibitory action, standardized in vitro and ex vivo assays are employed.

Isolated Organ Bath for Functional Antagonism (Schild Analysis)

This ex vivo method is the gold standard for assessing the functional potency of an antagonist on smooth muscle tissue.[4][12] It measures the ability of the antagonist to inhibit agonist-induced contractions.

Caption: Workflow for determining antagonist potency using an isolated organ bath.

Detailed Methodology:

-

Tissue Preparation: A segment of smooth muscle, such as the ileum from a male Wistar rat, is isolated and cleaned of mesenteric tissue.[4]

-

Mounting: The tissue segment is mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution), maintained at 37°C, and aerated with carbogen (B8564812) (95% O₂, 5% CO₂).[4]

-

Transducer Connection: One end of the tissue is fixed, while the other is connected to an isometric force transducer to record contractions.[13]

-

Equilibration: The tissue is allowed to equilibrate for 30-60 minutes under a resting tension of approximately 1 gram.[4]

-

Control Dose-Response: A cumulative concentration-response curve is generated for acetylcholine to establish a baseline contractile response.

-

Antagonist Incubation: The tissue is washed and allowed to recover. A known concentration of this compound is then added to the bath and incubated for a set period (e.g., 20-30 minutes) to allow for equilibrium.[4]

-

Test Dose-Response: In the continued presence of this compound, a second cumulative concentration-response curve for acetylcholine is generated. The presence of the competitive antagonist will shift the curve to the right.

-

Schild Analysis: Steps 6 and 7 are repeated with several different concentrations of this compound. The dose ratios (ratio of agonist EC50 in the presence and absence of the antagonist) are calculated and used in a Schild plot to determine the pA2 value.[1]

Radioligand Binding Assay for Receptor Affinity

This in vitro assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype by measuring its ability to displace a known radiolabeled ligand.[1][8]

Detailed Methodology:

-

Membrane Preparation: Cell membranes are prepared from tissues or cell lines expressing the muscarinic receptor subtype of interest.

-

Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the membrane preparation, a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-QNB), and varying concentrations of the unlabeled test compound (this compound).[1][11]

-

Incubation: The plate is incubated (e.g., 60-90 minutes at room temperature) to allow the binding to reach equilibrium.[1]

-

Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.[1]

-

Washing: Filters are quickly washed with an ice-cold buffer to remove non-specifically bound radioligand.[1]

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding against the concentration of this compound. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of this compound that displaces 50% of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[1][8]

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. journals.physiology.org [journals.physiology.org]

- 6. mdpi.com [mdpi.com]

- 7. journals.physiology.org [journals.physiology.org]

- 8. benchchem.com [benchchem.com]

- 9. Functional characterization of the muscarinic receptor in rat lungs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon. — Department of Pharmacology [pharm.ox.ac.uk]

- 11. Characterization of muscarinic receptor subtypes on rat pancreatic acini: pharmacological identification by secretory responses and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | The effect of thymol on acetylcholine-induced contractions of the rat ileum and uterus under ex vivo conditions [frontiersin.org]

An In-depth Technical Guide to the Discovery and Synthesis of Piperidolate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperidolate hydrochloride is a synthetic anticholinergic agent recognized for its therapeutic efficacy as a smooth muscle relaxant, particularly in the gastrointestinal tract. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound hydrochloride. Detailed experimental protocols for its synthesis are presented, along with a summary of quantitative analytical data. Furthermore, this guide illustrates the key signaling pathways affected by this compound hydrochloride's antagonism of muscarinic receptors and outlines the logical workflow of its synthesis and analysis, employing Graphviz visualizations to enhance understanding for research and drug development professionals.

Discovery and Development

This compound hydrochloride, chemically known as 1-ethyl-3-piperidyl diphenylacetate hydrochloride, emerged from research focused on developing synthetic antispasmodic agents with selective action on the gastrointestinal tract. It was first marketed in the United States in 1954 by Merrell National under the brand name Dactil.[1] The primary therapeutic goal for the development of this compound was to alleviate visceral smooth muscle spasms, a common symptom in various gastrointestinal disorders.

As an anticholinergic drug, this compound hydrochloride functions by blocking the action of the neurotransmitter acetylcholine (B1216132) at muscarinic receptors.[1] This antagonism leads to a reduction in the tone and motility of smooth muscles, providing relief from cramps and spasms of the stomach, intestines, and bladder.[1]

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride is a multi-step process involving the preparation of two key intermediates: diphenylacetic acid and 1-ethyl-3-piperidinol. These intermediates are then coupled through an esterification reaction to form the this compound free base, which is subsequently converted to its hydrochloride salt.

Synthesis of Precursors

2.1.1. Diphenylacetic Acid

Diphenylacetic acid can be synthesized through various methods. One common laboratory-scale method involves the reduction of benzilic acid.

Experimental Protocol: Reduction of Benzilic Acid

-

Materials: Glacial acetic acid, red phosphorus, iodine, water, benzilic acid, sodium bisulfite, 50% ethanol.

-

Procedure:

-

In a 1-liter round-bottomed flask, a mixture of 250 cc of glacial acetic acid, 15 g of red phosphorus, and 5 g of iodine is prepared and allowed to stand for 15-20 minutes for the initial reaction to occur.

-

To this mixture, 5 cc of water and 100 g (0.44 mole) of benzilic acid are added.

-

A reflux condenser is attached, and the mixture is boiled for a minimum of 2.5 hours.

-

After the reaction is complete, the hot mixture is filtered under suction to remove the excess red phosphorus.

-

The hot filtrate is then slowly poured into a cold, well-stirred solution of 20–25 g of sodium bisulfite in 1 liter of water. This step removes excess iodine and precipitates the diphenylacetic acid.

-

The precipitated product is collected by suction filtration, washed with cold water, and dried.

-

For further purification, the crude acid can be recrystallized from approximately 500 cc of hot 50% ethanol.

-

2.1.2. 1-Ethyl-3-piperidinol

The synthesis of 1-ethyl-3-piperidinol can be achieved through the reaction of furfural (B47365) with ethylamine, followed by hydrogenation and subsequent treatment with hydrogen bromide in acetic acid.[1]

Esterification and Salt Formation

Experimental Protocol: Synthesis of this compound Hydrochloride

-

Step 1: Synthesis of this compound (Free Base)

-

Materials: N-ethyl-3-piperidinol, diphenylacetyl chloride, isopropanol (B130326), water, ether, anhydrous potassium carbonate.

-

Procedure:

-

A solution of 34 g (0.256 mol) of N-ethyl-3-piperidinol and 20 g (0.22 mol) of diphenylacetyl chloride in 80 cc of isopropanol is refluxed for 2 hours.[1]

-

The isopropanol is then removed by evaporation in vacuo.[1]

-

The resulting residue is dissolved in 150 cc of water, and the aqueous solution is extracted multiple times with ether to remove impurities.[1]

-

The aqueous solution is neutralized with potassium carbonate and then extracted with ether.[1]

-

The combined ethereal extracts are dried over anhydrous potassium carbonate, and the ether is removed by distillation.[1]

-

The final product, a clear yellow, viscous liquid, is obtained by distillation at 180-181°C under a pressure of 0.13 mm of mercury.[1]

-

-

-

Step 2: Formation of this compound Hydrochloride

-

Materials: this compound free base, isopropanol, concentrated hydrochloric acid.

-

Procedure:

-

The purified this compound free base is dissolved in a suitable solvent such as isopropanol.

-

Concentrated hydrochloric acid is added to the solution, adjusting the pH to the acidic range (typically pH 2-3).

-

The reaction mixture is stirred, and the precipitated this compound hydrochloride is collected by filtration.

-

The product is then washed with a cold solvent and dried under vacuum.

-

-

Synthesis Workflow

Caption: Synthesis workflow of this compound hydrochloride.

Quantitative Data

The following table summarizes key quantitative data for this compound hydrochloride and its synthesis.